F16

概要

準備方法

F16は、1,4-ジメチルピリジニウムヨージドとインドール-3-カルボキシアルデヒドを、触媒量のピペリジン存在下で反応させることにより合成することができます。この反応は通常、メタノール中で還流条件下で約5時間行われます。 生成物を集め、メタノールで洗浄し、アセトニトリルで再結晶化すると、オレンジ色の粉末が得られます

化学反応の分析

F16は、以下を含む様々な化学反応を受けます。

酸化: this compoundは特定の条件下で酸化される可能性がありますが、その酸化生成物に関する詳細な研究は限られています。

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、置換反応は、インドール環に異なる官能基が付加されたthis compoundの様々な誘導体を生成することができます .

科学研究への応用

This compoundは、以下を含む広範な科学研究への応用を有しています。

化学: This compoundは、ミトコンドリア標的化分子とその細胞成分との相互作用を研究するためのモデル化合物として使用されています.

生物学: 生物学研究では、this compoundは、特にがん細胞における細胞死と生存におけるミトコンドリアの役割を調べるために使用されます.

医学: this compoundは、形質転換細胞に対する選択的細胞毒性のために、抗がん剤としての可能性を示しています。 .

科学的研究の応用

Therapeutic Applications in Oncology

Mitochondria-Targeting Fluorescent Molecules

F16 derivatives have been synthesized to enhance their efficacy as fluorescent dyes and therapeutic agents. Research indicates that these compounds can selectively induce apoptosis and necrosis in cancer cells, making them promising candidates for targeted cancer therapies. For instance, the derivative 5BMF demonstrated an impressive selectivity ratio, showing up to 225-fold higher activity against cancer cells compared to normal cells, with an IC50 as low as 50 nM .

In Vivo Studies

In vivo experiments using non-small-cell lung cancer (NSCLC) mouse models have shown that treatment with 5BMF resulted in a significant reduction of tumor volume after 21 days, with no observed toxicity to healthy tissues. This highlights the potential of this compound derivatives not only as therapeutic agents but also as tools for imaging-guided surgeries .

Case Studies

作用機序

F16は、正常細胞と比較して腫瘍細胞におけるミトコンドリア膜電位のより高い値のために、腫瘍細胞のミトコンドリアに蓄積することによってその効果を発揮します。 ミトコンドリア内に入ると、this compoundは酸化リン酸化を阻害し、ミトコンドリア膜間の脱分極、ミトコンドリア内膜の透過性増加、シトクロムcの放出を引き起こし、最終的にアポトーシスによる細胞死に至ります . 高レベルの抗アポトーシスBcl-2を持つ細胞では、this compoundはアポトーシスではなくネクローシスを誘導し、遺伝的に変化した腫瘍細胞に対する作用範囲を広げます .

類似化合物との比較

F16は、腫瘍細胞のミトコンドリアへの選択的蓄積と、アポトーシスとネクローシスの両方を誘導する能力のために独特です。類似の化合物には以下が含まれます。

ベツリン酸誘導体: これらの化合物もミトコンドリアを標的とし、抗がん活性を示しています.

トリフェニルホスホニウムカチオン: これらのカチオンは、ミトコンドリアに蓄積する能力で知られており、様々ながん治療研究で使用されてきました.

ローダミン誘導体: これらの化合物は、蛍光特性とミトコンドリアを標的とする能力のために使用されます.

This compoundは、アポトーシスとネクローシスの両方を誘導する二重の能力を持つため、がん治療に役立つ汎用性の高い化合物です .

生物活性

Epothilone F is a member of the epothilone family, which are natural macrolide compounds produced by the myxobacterium Sorangium cellulosum. These compounds have garnered significant attention due to their potent cytotoxic effects against various cancer cell lines, particularly those resistant to conventional therapies like paclitaxel. This article delves into the biological activity of epothilone F, exploring its mechanism of action, structure-activity relationships, and potential therapeutic applications.

Epothilone F exerts its cytotoxic effects primarily through the stabilization of microtubules. It binds to the β-tubulin subunit of microtubules, similar to paclitaxel, promoting polymerization and preventing depolymerization. This action leads to cell cycle arrest at the M phase, ultimately triggering apoptosis in cancer cells. Key findings regarding its mechanism include:

- Microtubule Stabilization : Epothilone F stabilizes microtubules in a manner analogous to paclitaxel but with distinct structural interactions that enhance its efficacy against resistant cancer types .

- Induction of Apoptosis : Studies have demonstrated that epothilone F can activate apoptotic pathways through the upregulation of pro-apoptotic factors such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationships (SAR)

The biological activity of epothilone F is influenced by its structural characteristics. The following table summarizes key structural features and their corresponding effects on activity:

| Structural Feature | Modification | Effect on Activity |

|---|---|---|

| C12-C13 Epoxide | Presence | Essential for microtubule stabilization |

| A Region Hydroxyl | C7 Hydroxyl | Critical for cytotoxicity; enhances binding affinity |

| C15 Aromatic Substituents | Varied substitutions | Altered potency and selectivity against different cancer types |

Research indicates that modifications in these regions can lead to derivatives with enhanced or diminished biological activities, emphasizing the importance of SAR studies in drug development .

Case Studies and Research Findings

Several studies have explored the efficacy of epothilone F in various cancer models:

- In Vitro Studies : In a study involving human lung carcinoma cells (A549), epothilone F demonstrated IC50 values in the nanomolar range, comparable to or exceeding those of paclitaxel . The compound effectively induced apoptosis through mitochondrial pathways, evidenced by increased cytochrome c release.

- In Vivo Efficacy : Animal models treated with epothilone F showed significant tumor regression in xenograft models of breast and colon cancer. The compound's ability to overcome resistance mechanisms was particularly noted in tumors previously treated with taxanes .

- Resistance Mechanisms : Research has indicated that epothilone F retains activity against cancer cells that express P-glycoprotein (MDR), a common mechanism of drug resistance. This property makes it a promising candidate for further clinical development .

特性

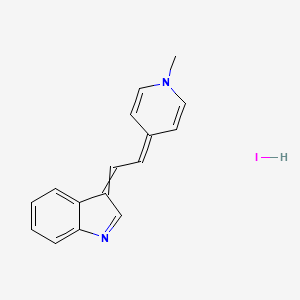

IUPAC Name |

3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2.HI/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURAKYSOOXPORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26608-75-3, 36098-33-6 | |

| Record name | Pyridinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(E)-2-(1H-INDOL-3-YL)-VINYL]-1-METHYL-PYRIDINIUM; IODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。